molecular formula C11H8ClN3OS B12927956 5-Pyrimidinecarbonitrile, 4-(2-chlorophenyl)hexahydro-6-oxo-2-thioxo- CAS No. 384814-23-7

5-Pyrimidinecarbonitrile, 4-(2-chlorophenyl)hexahydro-6-oxo-2-thioxo-

Cat. No.: B12927956
CAS No.: 384814-23-7
M. Wt: 265.72 g/mol
InChI Key: ULYCEHMONOXEDW-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioxo group, and a hexahydropyrimidine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with thiourea and malononitrile under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: These compounds share the chlorophenyl group and exhibit similar chemical reactivity.

    Thioxohexahydropyrimidine derivatives: These compounds have the thioxohexahydropyrimidine ring and show similar biological activities.

Uniqueness

4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an anticancer agent and its versatility in synthetic chemistry make it a valuable compound for further research and development .

Properties

CAS No.

384814-23-7

Molecular Formula

C11H8ClN3OS

Molecular Weight

265.72 g/mol

IUPAC Name

4-(2-chlorophenyl)-6-oxo-2-sulfanylidene-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C11H8ClN3OS/c12-8-4-2-1-3-6(8)9-7(5-13)10(16)15-11(17)14-9/h1-4,7,9H,(H2,14,15,16,17)

InChI Key

ULYCEHMONOXEDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(=O)NC(=S)N2)C#N)Cl

Origin of Product

United States

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